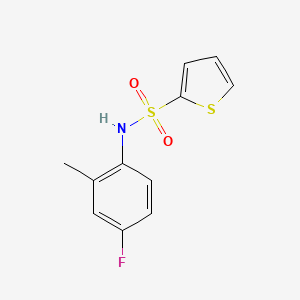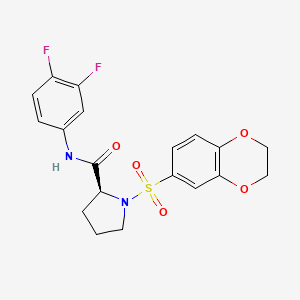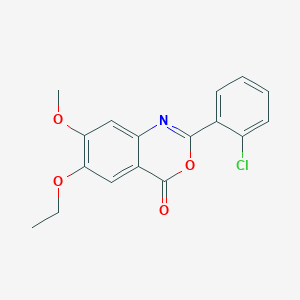![molecular formula C12H9BrCl2N2O2 B7471443 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP belongs to the class of pyridazinone compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is not fully understood. However, it has been proposed that 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and fibrosis in various animal models. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been found to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to have low toxicity and is well-tolerated in animals. However, the main limitation of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one. One potential application of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to have potential as an anti-cancer agent and may be useful in the treatment of various types of cancer. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one may have applications in the treatment of metabolic disorders, such as obesity and diabetes. Further studies are needed to fully understand the mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one and its potential therapeutic applications.
Conclusion:
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is a promising compound that has been found to exhibit a wide range of biological activities. It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and metabolic disorders. Further studies are needed to fully understand the mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one and its potential applications in medicine.
Synthesemethoden
The synthesis of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one involves a multi-step process that starts with the reaction of 3-bromoanisole with ethylene oxide to form 2-(2-bromoethoxy)anisole. This intermediate is then reacted with 4,5-dichloropyridazin-3-one in the presence of a base to yield 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one. The overall yield of this process is around 40%.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and anti-oxidant properties. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce oxidative stress in various cell types. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrCl2N2O2/c13-8-2-1-3-9(6-8)19-5-4-17-12(18)11(15)10(14)7-16-17/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTAGCCGNQZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)




![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)